

GB1107: A Comparative Analysis of its Selectivity Profile for Galectin-3

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Compound of Interest		
Compound Name:	GB1107	
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This guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor **GB1107** for Galectin-3 over other human galectins. The information is supported by experimental data, detailed methodologies for key binding assays, and visualizations of relevant biological pathways and experimental workflows.

High Selectivity of GB1107 for Galectin-3

GB1107 is a potent and orally active inhibitor of Galectin-3, a protein implicated in a variety of diseases, including fibrosis and cancer. A key attribute of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. Experimental data demonstrates that **GB1107** exhibits high selectivity for Galectin-3 over other members of the galectin family.

Binding Affinity Data

The binding affinity of **GB1107** to a panel of human galectins was determined, with the dissociation constant (Kd) serving as a measure of binding strength (a lower Kd indicates a stronger interaction). The data reveals a significant preference for Galectin-3.



Galectin Target	Dissociation Constant (Kd) in μM	Selectivity over Galectin-3 (-fold)
Galectin-3	0.037	1
Galectin-1	3.7	100
Galectin-4C	0.074 - 0.148	2 - 4
Other Human Galectins	> 3.7	> 100

Data sourced from a study on selective and orally available Galectin-1 inhibitors, which included comparative data for **GB1107**.

As the table illustrates, **GB1107** binds to Galectin-3 with a Kd of 37 nM. The affinity for Galectin-1 is 100-fold lower. For the C-terminal domain of Galectin-4 (Galectin-4C), the selectivity is only 2- to 4-fold. For other tested human galectins, **GB1107** displays a selectivity of over 100-fold. This high degree of selectivity is a critical feature for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by the inhibition of other galectins.

Experimental Protocols for Determining Selectivity

The selectivity of galectin inhibitors like **GB1107** is typically determined using biophysical binding assays that measure the interaction between the inhibitor and the purified galectin protein. Two common methods are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Assay

This method measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) when it binds to a protein.

Principle: A small, fluorescently-labeled carbohydrate that binds to the galectin's carbohydrate recognition domain (CRD) is used as a probe. In its free state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor like **GB1107** will displace the fluorescent probe from the galectin, causing a decrease in polarization.



Detailed Methodology:

Reagent Preparation:

- Prepare a stock solution of the purified recombinant human galectin protein in a suitable buffer (e.g., PBS with 2 mM EDTA).
- Prepare a stock solution of a fluorescently-labeled carbohydrate probe known to bind the galectin (e.g., a fluorescein-conjugated lactose derivative).
- Prepare a serial dilution of the inhibitor compound (GB1107) in the assay buffer.

Assay Procedure:

- In a black, non-binding surface 384-well microplate, add a fixed concentration of the galectin protein and the fluorescent probe to each well.
- Add varying concentrations of the inhibitor (GB1107) to the wells. Include control wells
 with no inhibitor (maximum polarization) and wells with only the probe (minimum
 polarization).
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

Data Acquisition and Analysis:

- Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
- The percentage of inhibition is calculated for each inhibitor concentration.
- The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
- The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.



Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures the binding of an analyte (e.g., a galectin inhibitor) to a ligand (e.g., a galectin protein) immobilized on a sensor chip.

Principle: A change in mass on the surface of the sensor chip, caused by the binding of the inhibitor to the immobilized galectin, results in a change in the refractive index at the surface. This change is detected in real-time as a response unit (RU). The rate of association and dissociation can be monitored to determine the binding kinetics and affinity.

Detailed Methodology:

- Sensor Chip Preparation:
 - Immobilize the purified recombinant human galectin protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
- · Assay Procedure:
 - Prepare a series of dilutions of the inhibitor (GB1107) in a suitable running buffer (e.g., HBS-EP+).
 - Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized galectin.
 - Monitor the association of the inhibitor to the galectin in real-time.
 - After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
 - Regenerate the sensor surface between different inhibitor injections if necessary.
- Data Acquisition and Analysis:
 - The binding data is recorded as a sensorgram, which plots response units (RU) against time.



- The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
- The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant
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